molecular formula C9H15N3O B14885746 3-Methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole

3-Methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B14885746
M. Wt: 181.23 g/mol
InChI Key: QCDHIVFSEVLBOO-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate
  • N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3-Methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole is unique due to its specific structure, which combines an oxadiazole ring with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-methyl-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3

InChI Key

QCDHIVFSEVLBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CC2CCCCN2

Origin of Product

United States

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